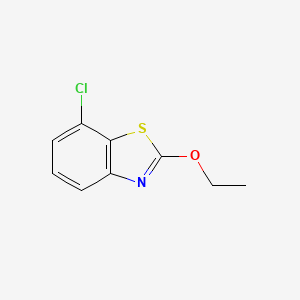

7-Chloro-2-ethoxybenzothiazole

Cat. No. B8493517

M. Wt: 213.68 g/mol

InChI Key: FLIJXSGPFCQVKU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04353919

Procedure details

20 ml-portions of a mixture of 49.5 gm (0.24 mol) of O-ethyl (3-chlorophenyl)-thiocarbamate, 60 ml of ethanol, 350 ml of an aqueous 30% sodium hydroxide solution, and 300 ml of water were added at intervals of 5 minutes to a solution of 494 gm (1.5 mol) of potassium hexacyanoferrate (III) in 600 ml of water at 80°-90° C. After heating the mixture for 2 hours at 90° C., 200 gm (0.61 mol) of potassium hexacyanoferrate (III) were added again, and the mixture was heated for another 3 hours at 90° C. After cooling, the mixture was diluted with 3 liters of water, extracted exhaustively with ether, and the separated organic phase was washed with water and dried over sodium sulfate. The residue remaining after evaporation of the solvent was purified by chromatography on 500 gm of silica gel, using dichloromethane/petroleum ether (volume ratio of 1:1) for elution. The fractions containing the two principal products were combined and evaporated. The residual crystal sludge yielded, after two successive recrystallizations from petroleum ether, 7.5 gm of colorless crystals having a melting point of 74°-75° C., which consisted according to spectroscopic examination of 5-chloro-2-ethoxy-benzothiazole. For the purpose of isolating the desired 7-chloro-2-ethoxybenzothiazole, i.e. the substance with the lower Rf value, the combined mother liquors were chromatographed on 500 gm of silica gel, using petroleum ether/dichloromethane as the eluant. The 7-chloro-2-ethoxy-benzothiazole, a light yellow oil obtained after evaporation of the corresponding eluates, was used in the next step without further purification. Yield: 15.5 gm (32% of theory).

Name

O-ethyl (3-chlorophenyl)-thiocarbamate

Quantity

49.5 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[S:13])[O:10][CH2:11][CH3:12])[CH:5]=[CH:6][CH:7]=1.C(O)C.[OH-].[Na+]>O.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3]>[Cl:1][C:2]1[C:3]2[S:13][C:9]([O:10][CH2:11][CH3:12])=[N:8][C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:2.3,5.6.7.8.9.10.11.12.13.14|

|

Inputs

Step One

|

Name

|

O-ethyl (3-chlorophenyl)-thiocarbamate

|

|

Quantity

|

49.5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C=CC1)NC(OCC)=S

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

3 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

494 g

|

|

Type

|

catalyst

|

|

Smiles

|

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3]

|

Step Four

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

catalyst

|

|

Smiles

|

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated for another 3 hours at 90° C

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted exhaustively with ether

|

WASH

|

Type

|

WASH

|

|

Details

|

the separated organic phase was washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after evaporation of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified by chromatography on 500 gm of silica gel

|

WASH

|

Type

|

WASH

|

|

Details

|

for elution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The fractions containing the two principal products

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residual crystal sludge yielded

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after two successive recrystallizations from petroleum ether, 7.5 gm of colorless crystals

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=CC=2N=C(SC21)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |